Pyrrolo[1,2-a]quinolin-6-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

Pyrrolo[1,2-a]quinolin-6-amine (CAS 865658-88-4) is a fused nitrogen-containing heterocyclic scaffold belonging to the pyrroloquinoline class. It is characterized by a primary amine substituent at the 6-position, with a molecular weight of 182.22 g/mol and a molecular polar surface area (PSA) of 28.68 Ų.

Molecular Formula C12H10N2
Molecular Weight 182.226
CAS No. 865658-88-4
Cat. No. B2413515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]quinolin-6-amine
CAS865658-88-4
Molecular FormulaC12H10N2
Molecular Weight182.226
Structural Identifiers
SMILESC1=CC(=C2C=CC3=CC=CN3C2=C1)N
InChIInChI=1S/C12H10N2/c13-11-4-1-5-12-10(11)7-6-9-3-2-8-14(9)12/h1-8H,13H2
InChIKeyAZULOXODGQLZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Pyrrolo[1,2-a]quinolin-6-amine (CAS 865658-88-4) as a Key Research Intermediate


Pyrrolo[1,2-a]quinolin-6-amine (CAS 865658-88-4) is a fused nitrogen-containing heterocyclic scaffold belonging to the pyrroloquinoline class . It is characterized by a primary amine substituent at the 6-position, with a molecular weight of 182.22 g/mol and a molecular polar surface area (PSA) of 28.68 Ų [1]. This compound serves as a versatile intermediate, where the free amine group represents a critical point of synthetic differentiation compared to its more advanced, pre-functionalized analogs [2].

Procurement Precision: Why Pyrrolo[1,2-a]quinolin-6-amine Cannot Be Replaced by Other Pyrroloquinoline Derivatives


Generic substitution among pyrroloquinoline derivatives is not feasible due to the profound impact of the 6-position substituent on biological target engagement and potency. Structure-activity relationship (SAR) studies on related 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines demonstrate that small substituents at the 6-position, such as chlorine, are critical for anticancer activity, while substitutions at other positions lead to inactive compounds [1]. The unsubstituted 6-amine in Pyrrolo[1,2-a]quinolin-6-amine provides a unique synthetic handle absent in many library compounds, where the 6-position is already capped with a halogen, alkyl, or amide group. Selecting an analog without this free amine precludes further derivatization, locking out entire branches of chemical space explored for kinase inhibition [2].

Head-to-Head Evidence: Quantifying the Advantage of Pyrrolo[1,2-a]quinolin-6-amine Over Its Analogs


Synthetic Versatility: Free 6-Amine vs. Pre-installed Halogens in Anticancer SAR

In a foundational SAR study on 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, the unsubstituted 6-position was explored for its effect on caspase-mediated apoptosis induction in T47D human breast cancer cells. Analogs with small substituents at the 6-position, such as chlorine (e.g., compound 3f), demonstrated high potency with a GI₅₀ of 0.018 µM [1]. In contrast, the study explicitly shows that conformational changes or bulkier substitutions at the 6-position abolish activity, highlighting the critical role of this specific position [1]. Pyrrolo[1,2-a]quinolin-6-amine, containing the free 6-amine, serves as a direct precursor to install the precise small functional groups identified as optimal for this anticancer phenotype, an advantage not offered by intermediates lacking a free amine handle [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

Physicochemical Advantage: Low PSA and High LogP for CNS Drug Design

The molecular properties of Pyrrolo[1,2-a]quinolin-6-amine can be compared to standard CNS drug-like guidelines. The compound exhibits a calculated ALogP of 2.455 and a molecular polar surface area (MPSA) of 28.68 Ų [1]. A PSA below 60-70 Ų is a well-established predictor for superior blood-brain barrier (BBB) penetration [2]. In contrast, many common 6-substituted analogs, such as N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, carry bulkier amide or sulfonamide groups that significantly increase polar surface area, reduce logP, and are predicted to impair passive membrane permeability . The low PSA and moderate lipophilicity of the 6-amine make it a superior starting scaffold for CNS drug discovery projects where brain exposure is required.

Computational Chemistry Drug Discovery Physicochemical Property

Antimycobacterial Scaffold Advantage: Higher Potency of Derived 6-Functionalized Analogs Over Unsubstituted Core

In a study evaluating pyrrolo[1,2-a]quinoline derivatives against Mycobacterium tuberculosis H37Rv, the most promising compound, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4j), demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against the drug-sensitive strain and 16 µg/mL against multidrug-resistant (MDR) strains [1]. This compound is a highly functionalized derivative built from a simple pyrrolo[1,2-a]quinoline core. The parent compound, Pyrrolo[1,2-a]quinolin-6-amine, represents the unsubstituted core scaffold essential for generating such a library. In contrast, available pyrroloquinoline cores with pre-installed ester or ketone groups at other positions limit the chemical diversity that can be explored around the critical 1-, 2-, and 3-positions, which were key to achieving this anti-TB activity [2].

Antimycobacterial Drug Development SAR

Selectivity Profile: Divergent Kinase Inhibition Potential vs. 5-HT6 Antagonist Congeners

Different pyrroloquinoline regioisomers exhibit profoundly different biological activity profiles. For example, a patent on pyrrolo[3,2-c]quinolin-4-amines establishes their activity as 5-HT6 receptor antagonists for CNS disorders [1]. In contrast, the pyrrolo[1,2-a]quinoline scaffold, exemplified by compound 5b, has been identified as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, with antiproliferative activity demonstrated in cancer cell lines [2]. This divergence means that the pyrrolo[1,2-a] regioisomer's biological function is kinase inhibition and anticancer activity, not GPCR antagonism. No 5-HT6 antagonist activity has been reported for the 6-amine or its direct derivatives. This is a critical selection factor: choosing pyrrolo[1,2-a]quinolin-6-amine over a pyrrolo[3,2-c] isomer commits the project to a fundamentally different target pharmacology.

Selectivity Kinase Pharmacology GPCR

Validated Application Scenarios for Pyrrolo[1,2-a]quinolin-6-amine in Scientific Procurement


Medicinal Chemistry: Synthesis of Tyrosine Kinase Inhibitor Libraries

The free 6-amine group enables the generation of focused libraries targeting the EGFR kinase domain. The foundational SAR shows that small substituents at the 6-position, derived from this amine, enhance potency to low nanomolar GI₅₀ values (0.018 µM) [1]. The compound is therefore the designated precursor for exploring 6-position substitutions within a 1-benzoyl-3-cyanopyrrolo[1,2-a]quinoline pharmacophore model.

Anti-Tuberculosis Drug Discovery: Synthesis of 1-Benzoyl and 2,3-Dicarboxylate Derivatives

This scaffold is the starting point for generating anti-TB leads, where derivatives achieve MICs of 8-16 µg/mL against MDR-TB [2]. Procurement of the 6-amine core allows for the subsequent installation of the 1-benzoyl and 2,3-dicarboxylate groups proven necessary for activity, a synthetic path not available from pre-substituted pyrrolo[1,2-a]quinolines.

CNS Drug Design: A Preferred Starting Point for Brain-Penetrant Candidates

With a calculated MPSA of 28.68 Ų, the compound sits comfortably within the optimal property space for BBB penetration (PSA < 60 Ų) [3]. It should be prioritized in neuroscience projects over 6-amide or 6-sulfonamide analogs, whose higher PSA values predict poor brain exposure.

Chemical Biology: Use as a Definitive Probe Scaffold for Kinase vs. GPCR Selectivity Studies

The compound's intrinsic association with kinase inhibition, as opposed to the 5-HT6 GPCR activity of the pyrrolo[3,2-c] regioisomer [4], makes it the appropriate probe for chemical biology experiments designed to deconvolute signaling pathways, guaranteeing target-class selectivity from the outset.

Quote Request

Request a Quote for Pyrrolo[1,2-a]quinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.